

Application Notes and Protocols for Creatinine Determination using 2,5-Dinitrobenzoic Acid

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Compound of Interest

Compound Name: 2,5-Dinitrobenzoic acid

Cat. No.: B146384

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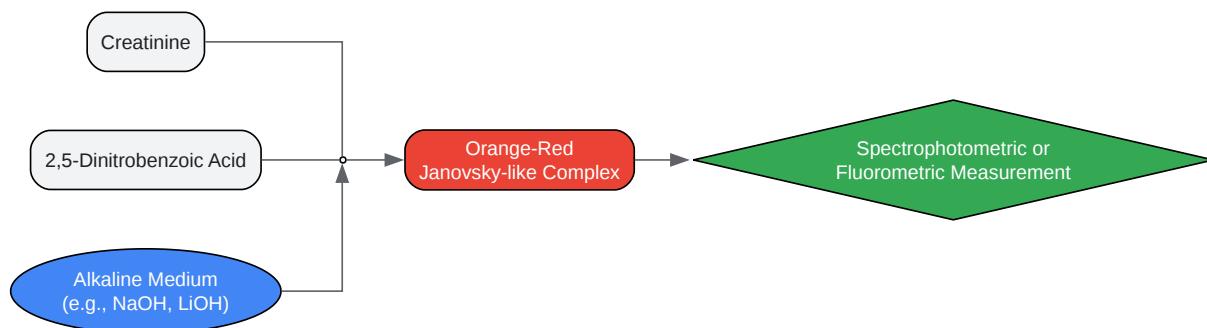
For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of creatinine, a metabolic byproduct of muscle creatine phosphate, is a cornerstone in clinical chemistry and biomedical research for assessing renal function. While the Jaffe reaction, utilizing picric acid, has been a long-standing method, it is susceptible to interference from various endogenous and exogenous substances. The use of **2,5-Dinitrobenzoic acid** (DNBA) and its derivatives presents a more specific and reliable alternative. This colorimetric and fluorometric method is based on the reaction of creatinine with DNBA in a strongly alkaline medium to produce a distinctly colored or fluorescent complex. This application note provides detailed protocols, performance data, and the underlying principles for the determination of creatinine using **2,5-Dinitrobenzoic acid**. This method offers improved specificity and reduced interference compared to the traditional Jaffe method[1][2].

Principle of the Method

In a highly alkaline environment (pH 11.5-12.5), the methylene group of creatinine becomes deprotonated. This anionic form of creatinine then acts as a nucleophile, attacking the electron-deficient aromatic ring of **2,5-Dinitrobenzoic acid** to form a colored Janovsky-like complex[3][4][5]. The intensity of the resulting orange-red color is directly proportional to the creatinine concentration and can be quantified spectrophotometrically. Alternatively, the reaction can produce a fluorescent product, offering a highly sensitive method for creatinine detection[6].



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Figure 1: Reaction principle of creatinine determination using **2,5-Dinitrobenzoic acid**.

Quantitative Data Summary

The performance of the **2,5-Dinitrobenzoic acid** method for creatinine determination has been evaluated in various studies. The following tables summarize key quantitative data for both colorimetric and fluorometric assays.

Table 1: Performance Characteristics of the Colorimetric Method

Parameter	Value	Reference
Wavelength (λ_{max})	546 nm	[2]
Linearity	Up to 8840 $\mu\text{mol/L}$	[2]
Recovery	98-102%	[2]
Within-day Precision (CV)	1.5-2.1%	[7]
Day-to-day Precision (CV)	2.9-3.8%	[7]

Table 2: Performance Characteristics of the Fluorometric Method

Parameter	Value	Reference
Excitation Wavelength (λ_{ex})	~410 nm	[6]
Emission Wavelength (λ_{em})	~475 nm	[6]
Linearity Range	5-50 $\mu\text{mol/L}$	[6]
Limit of Detection (LOD)	< 1 $\mu\text{mol/L}$	[6]

Experimental Protocols

Below are detailed protocols for the colorimetric determination of creatinine using **2,5-Dinitrobenzoic acid**. Both an end-point and a kinetic method are described.

Protocol 1: End-Point Colorimetric Assay

This protocol is adapted from methods described in the literature and is suitable for manual or automated platforms.

1. Reagent Preparation:

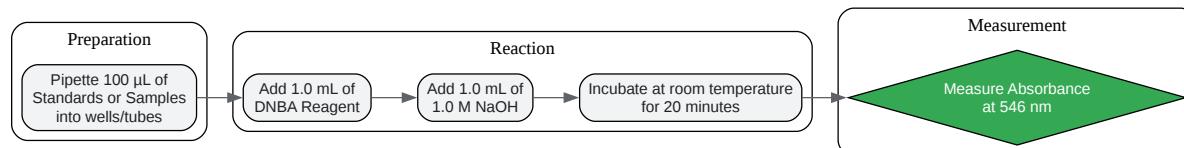
- Creatinine Stock Standard (1 mg/mL): Dissolve 100 mg of creatinine in 100 mL of 0.1 N HCl. Store at 2-8°C.
- Working Creatinine Standards: Prepare a series of dilutions from the stock standard in 0.1 N HCl to cover the desired analytical range (e.g., 0.1, 0.2, 0.5, 1, 2, 5 mg/dL).
- **2,5-Dinitrobenzoic Acid** Reagent (DNBA Reagent): Dissolve 2 g of **2,5-Dinitrobenzoic acid** in 100 mL of dimethyl sulfoxide (DMSO)[1].
- Alkaline Reagent: Prepare a 1.0 M solution of Sodium Hydroxide (NaOH) in deionized water.

2. Sample Preparation:

- Serum/Plasma: Samples can be used directly or after deproteinization. For deproteinization, add an equal volume of 10% trichloroacetic acid (TCA) to the sample, vortex, and centrifuge to pellet the precipitated proteins. Use the clear supernatant for the assay.

- Urine: Dilute urine samples 1:50 or 1:100 with deionized water before the assay.

3. Assay Procedure:



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Figure 2: Workflow for the end-point colorimetric creatinine assay.

4. Calculations:

- Construct a standard curve by plotting the absorbance of the standards against their concentrations.
- Determine the concentration of creatinine in the samples from the standard curve.
- Apply the appropriate dilution factor for urine samples.

Protocol 2: Kinetic Colorimetric Assay

The kinetic method offers the advantage of minimizing interference from slow-reacting pseudo-creatinine chromogens[2].

1. Reagent Preparation:

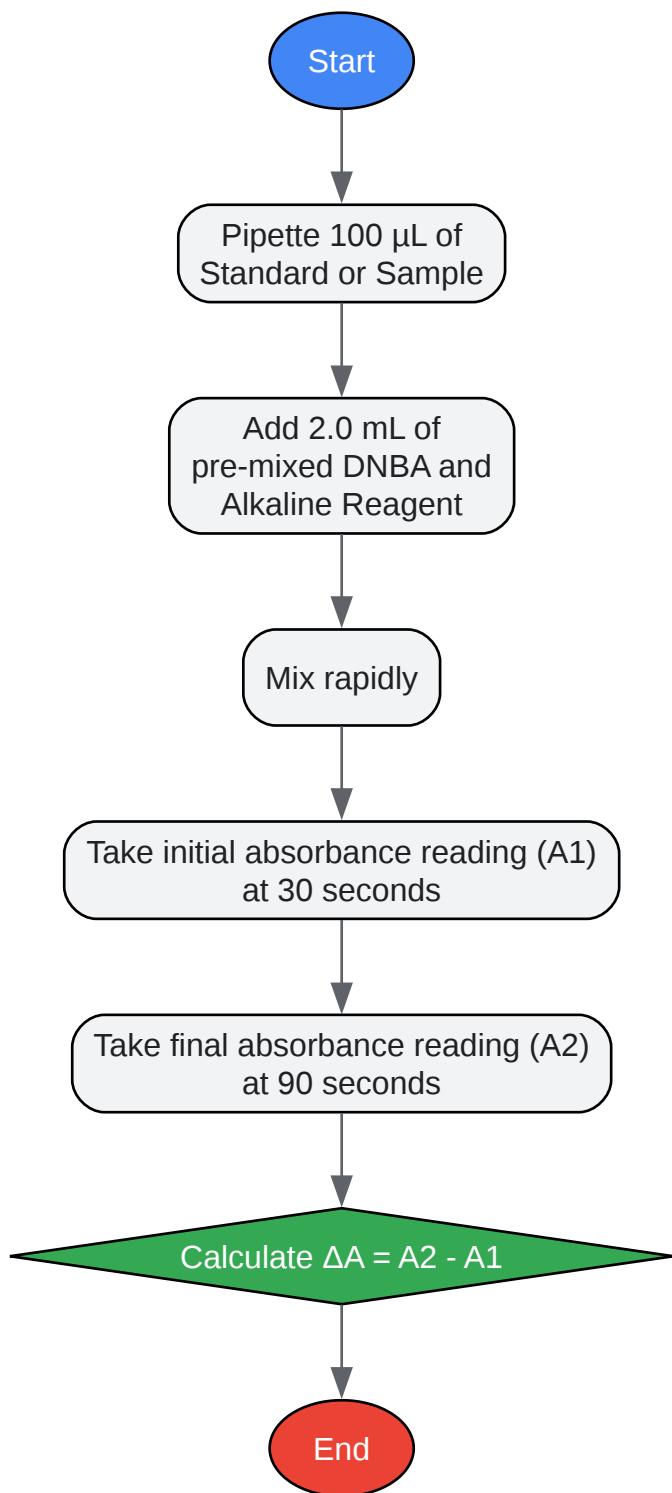
- Reagents are the same as in Protocol 1.

2. Sample Preparation:

- Serum or plasma samples can be used without deproteinization[2].

- Dilute urine samples as described in Protocol 1.

3. Assay Procedure:



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Figure 3: Workflow for the kinetic colorimetric creatinine assay.**4. Calculations:**

- Calculate the change in absorbance per minute ($\Delta A/\text{min}$) for each standard and sample.
- Create a standard curve by plotting $\Delta A/\text{min}$ against the concentration of the creatinine standards.
- Determine the creatinine concentration in the samples from the standard curve.

Interferences

The **2,5-Dinitrobenzoic acid** method shows less interference from common pseudo-creatinine chromogens compared to the Jaffe method. High concentrations of bilirubin and triacylglycerols do not significantly interfere with the kinetic method[2]. However, as with any chemical assay, the potential for interference from drugs and their metabolites should be considered, and appropriate validation is recommended for specific applications.

Conclusion

The determination of creatinine using **2,5-Dinitrobenzoic acid** provides a robust and more specific alternative to the traditional Jaffe method. Both end-point and kinetic colorimetric protocols are presented, offering flexibility for various laboratory settings. The fluorometric adaptation of this method offers enhanced sensitivity for applications requiring the detection of low creatinine concentrations. The provided protocols and performance data serve as a valuable resource for researchers, scientists, and drug development professionals in the accurate assessment of renal function.

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